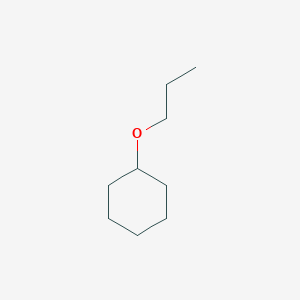
Propoxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propoxycyclohexane, also known as propylcyclohexane, is an organic compound with the molecular formula C9H18. It is a cycloalkane with a propyl group attached to a cyclohexane ring. This compound is known for its stability and is used in various industrial applications due to its chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propoxycyclohexane can be synthesized through several methods. One common method involves the hydrogenation of propylbenzene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Another method involves the alkylation of cyclohexane with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction proceeds via a Friedel-Crafts alkylation mechanism .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of propylbenzene. This method is preferred due to its efficiency and the high yield of the desired product. The process involves the use of a hydrogenation reactor where propylbenzene is exposed to hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions
Propoxycyclohexane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclohexanone and propanoic acid.
Substitution: this compound can undergo substitution reactions, particularly halogenation, where one or more hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2) with light or a catalyst
Major Products Formed
Oxidation: Cyclohexanone, propanoic acid
Reduction: Cyclohexane, propane
Substitution: Halogenated this compound derivatives
Aplicaciones Científicas De Investigación
Propoxycyclohexane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of propoxycyclohexane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in its role as a solvent and in its participation in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simpler cycloalkane without the propyl group.
Methylcyclohexane: A cyclohexane ring with a methyl group attached.
Ethylcyclohexane: A cyclohexane ring with an ethyl group attached.
Uniqueness
Propoxycyclohexane is unique due to the presence of the propyl group, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it more suitable for specific industrial applications where a balance of hydrophobicity and stability is required .
Propiedades
Fórmula molecular |
C9H18O |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
propoxycyclohexane |
InChI |
InChI=1S/C9H18O/c1-2-8-10-9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
Clave InChI |
MAHQPELWLUTHNP-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


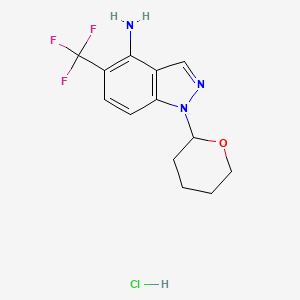
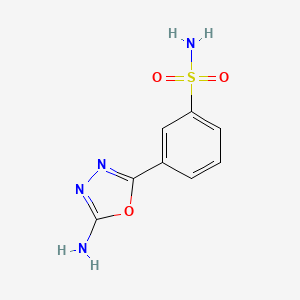
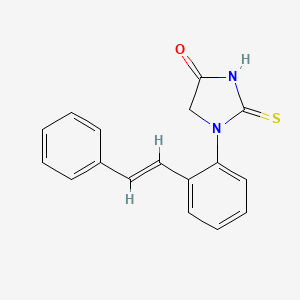
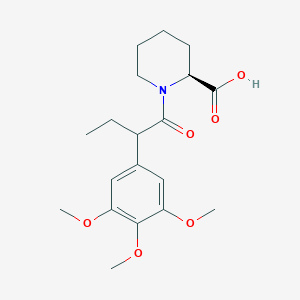
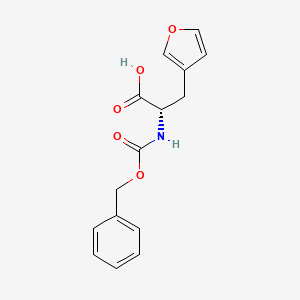
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)
![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)
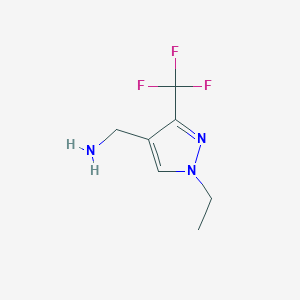
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)

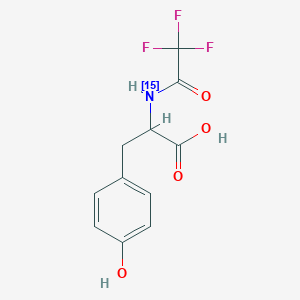
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)

![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)
